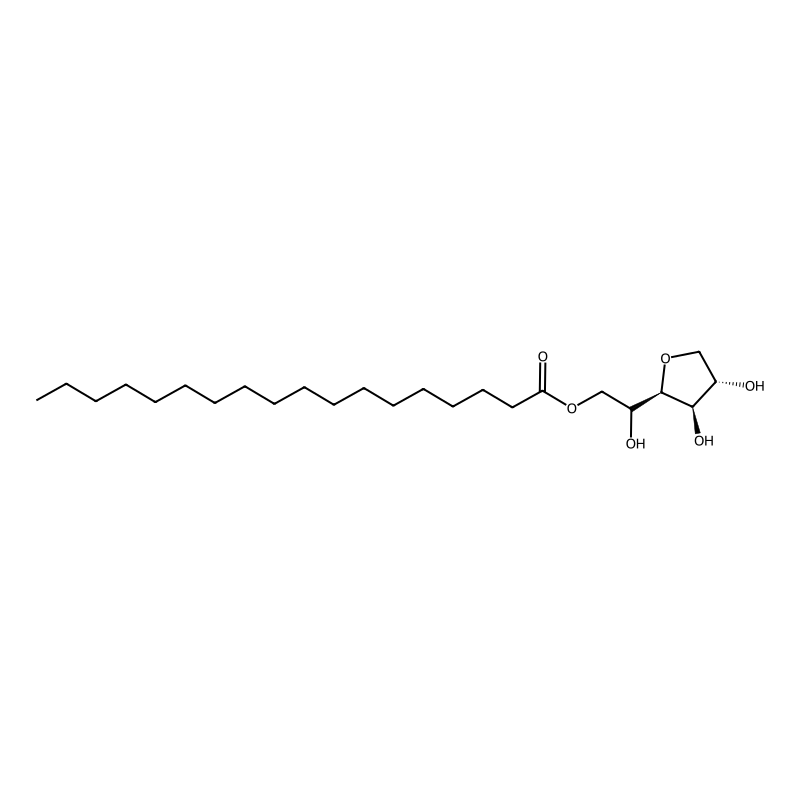

Sorbitan monostearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water and propylene glycol

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery Systems

Some studies investigate the use of sorbitan stearate in the development of drug delivery systems. Its ability to form emulsions and stabilize oil-in-water mixtures allows for the encapsulation of hydrophobic drugs, potentially improving bioavailability [].

Food Science Research

Research in food science explores the functionality of sorbitan stearate as an emulsifier and texturizer in food products. Studies may investigate its impact on food stability, shelf life, and sensory properties [].

Cosmetics Research

Similar to food science, research in cosmetics explores the application of sorbitan stearate as an emulsifier and stabilizer in cosmetic formulations. Studies may investigate its impact on texture, product stability, and potential interactions with other ingredients [].

Sorbitan monostearate, also known by its European food additive number E491, is an emulsifier derived from the esterification of sorbitol and stearic acid. This compound is characterized as a non-ionic surfactant with a molecular formula of and a molecular weight of 430.62 g/mol. It appears as a white to yellow waxy bead or flake with a slight characteristic odor. Sorbitan monostearate possesses a hydrophilic-lipophilic balance (HLB) value of 4.7, indicating its lipophilic nature, which allows it to effectively stabilize water-in-oil emulsions .

In scientific research, sorbitan stearate's primary function is as an emulsifier. It helps disperse and stabilize immiscible liquids, such as oil and water, into a uniform mixture. This is crucial in various applications, including:

- Preparation of emulsions for biological studies: Sorbitan stearate can be used to create emulsions for drug delivery research, where it helps suspend hydrophobic drugs in water-based solutions for in vitro or in vivo studies [].

- Stabilization of biological samples: It can be used to stabilize membranes and organelles isolated from cells for further analysis.

- Cosmetics research: Sorbitan stearate plays a vital role in formulating stable creams, lotions, and ointments used in cosmetic research and development [].

Sorbitan monostearate is primarily produced through the direct esterification reaction between sorbitol and stearic acid. During this process, sorbitol undergoes dehydration to form sorbitan, which then reacts with stearic acid to yield various sorbitan esters, including sorbitan monostearate. The reaction can be represented as follows:

If excess stearic acid is present, other products such as sorbitan tristearate may also be formed .

Sorbitan monostearate exhibits several biological activities that contribute to its functionality in food and pharmaceutical applications. As an emulsifier, it enhances the stability of emulsions by reducing interfacial tension between immiscible liquids, thereby promoting uniform dispersion. In food products, it aids in improving texture and volume by strengthening protein networks in baked goods and preventing moisture loss . Additionally, its surfactant properties allow it to stabilize proteins in milk-based beverages, enhancing their solubility and preventing aggregation .

The synthesis of sorbitan monostearate typically involves the following methods:

- Direct Esterification: Sorbitol is dehydrated under reduced pressure to form sorbitan, followed by the addition of molten stearic acid. The reaction is conducted at elevated temperatures (170-210 °C) for several hours until the desired acid value is reached .

- One-Step Method: An equimolar mixture of sorbitol and stearic acid, along with a catalyst (such as sodium hydroxide), is heated under nitrogen flow to facilitate esterification and intramolecular dehydration .

- Anhydride Formation: Sorbitol can first be dehydrated to form anhydrides before reacting with stearic acid under similar conditions to produce the final ester product .

Sorbitan monostearate has a wide range of applications across various industries:

- Food Industry: It serves as an emulsifier in baked goods, desserts, margarine, and instant dry yeast formulations.

- Pharmaceuticals: Used as a non-ionic surfactant in drug formulations and vaccine preparations.

- Cosmetics: Acts as an emulsifier in creams and lotions.

- Industrial Uses: Employed in metal machining fluids, synthetic fibers production, and leather processing .

Research indicates that sorbitan monostearate interacts favorably with various food components, enhancing their stability and performance. For instance:

- It improves the affinity between fats and proteins in baked goods, leading to better dough strength and volume.

- In dairy products, it stabilizes protein structures against aggregation during processing.

- Its ability to form complexes with starch reduces crystallization, which can extend shelf life by preventing staling .

These interactions underscore its importance as an additive that enhances both the quality and functionality of food products.

Sorbitan monostearate belongs to a class of compounds known as sorbitan esters. Below are some similar compounds along with a comparison highlighting their unique attributes:

| Compound | Chemical Formula | HLB Value | Unique Features |

|---|---|---|---|

| Sorbitan monostearate | C24H46O6 | 4.7 | Excellent for water-in-oil emulsions; low toxicity |

| Sorbitan tristearate | C54H106O6 | 2.1 | More hydrophobic; used for high-fat formulations |

| Polysorbate 60 | C58H114O26 | 15 | Higher HLB; effective for oil-in-water emulsions |

| Sorbitan monooleate | C21H42O6 | 4.3 | Similar properties but used more in cosmetic formulations |

| Sorbitan monoheptanoate | C19H38O6 | 4.0 | Less common; used in specialty applications |

Sorbitan monostearate stands out due to its balanced properties that make it versatile for both food and industrial applications while maintaining safety standards for consumption.

Acid-Catalyzed Dehydration of Sorbitol

The synthesis of sorbitan monostearate begins with the acid-catalyzed dehydration of sorbitol, which represents the initial and crucial step in the conventional production pathway [1] [2]. This process involves the selective removal of water molecules from sorbitol to form sorbitan intermediates, primarily 1,4-sorbitan, which serves as the substrate for subsequent esterification reactions.

Mechanistic Considerations and Catalyst Selection

The dehydration reaction proceeds through an intramolecular cyclization mechanism, where sulfuric acid acts as the most commonly employed catalyst due to its strong acidic properties [2] [3]. Research has demonstrated that the reaction follows an SN2 mechanism, with the primary C1 carbon of sorbitol being attacked by the hydroxyl group of the secondary C4 carbon [3]. The formation of a sorbitol-sulfuric acid adduct plays a critical role in controlling the selectivity toward 1,4-sorbitan formation while inhibiting further dehydration to isosorbide [2].

Phosphoric acid emerges as a superior alternative catalyst, offering enhanced selectivity for sorbitan production. Studies indicate that phosphoric acid at concentrations ranging from 0.032 to 0.13 weight percent achieves sorbitol conversions of 94 percent at temperatures between 180°C and 230°C [4] [5]. The catalyst demonstrates remarkable efficiency, with optimal residence times of 3-4 hours under atmospheric pressure conditions. The selectivity advantage of phosphoric acid stems from its ability to catalyze the initial dehydration while significantly reducing the rate of subsequent sorbitan-to-isosorbide conversion [4].

Temperature and Pressure Optimization

Temperature control represents a critical parameter in achieving optimal dehydration performance. Research demonstrates that reaction initiation occurs at 170°C, with optimal conversion achieved at 180°C [5]. Higher temperatures, while accelerating reaction rates, result in darker product coloration and increased formation of unwanted side products [4]. Under reduced pressure conditions of 0.05 bar, the optimal residence time decreases to 150 hours compared to 195 hours under atmospheric pressure at 180°C [6].

Recent investigations utilizing heterogeneous catalysts have revealed significant improvements in process efficiency. Purolite CT269 catalyst achieves complete sorbitol conversion (100 percent) with 42 percent isosorbide selectivity after 6 hours at 180°C under nitrogen atmosphere at 2 megapascal pressure [7] [8]. This represents a substantial advancement over traditional homogeneous catalysts, offering advantages in catalyst recovery and process sustainability.

| Catalyst | Concentration (wt%) | Temperature (°C) | Pressure (bar) | Sorbitol Conversion (%) | Residence Time (hours) |

|---|---|---|---|---|---|

| Sulfuric acid | Variable | 150-180 | 0.05-1.0 | Variable | Variable |

| Phosphoric acid | 0.032-0.13 | 180-230 | 1.0 | 94 | 3-4 |

| p-Toluenesulfonic acid | 0.5 | 140 | 1.0 | Variable | Variable |

| Purolite CT269 | Variable | 180 | 1.0 | 100 | 6 |

| Amberlyst-15 | Variable | 180 | 1.0 | Variable | Variable |

Esterification Under Vacuum Conditions

The esterification stage represents the second critical phase in sorbitan monostearate synthesis, where the previously formed sorbitan undergoes reaction with stearic acid under carefully controlled vacuum conditions. This process requires precise management of temperature, pressure, and catalyst concentration to achieve optimal yields while maintaining product quality [9] [10].

Vacuum-Assisted Reaction Dynamics

Vacuum conditions serve multiple critical functions in the esterification process. Primary benefits include enhanced water removal, which drives the equilibrium toward ester formation, and prevention of thermal degradation that occurs at atmospheric pressure under equivalent temperature conditions [9]. Research demonstrates that optimal vacuum pressures range from 40 to 80 torr, with reaction temperatures maintained between 220°C and 240°C [10].

The implementation of vacuum conditions enables significant reduction in reaction time while improving yield consistency. Under optimized vacuum conditions at 60 millimeters of mercury pressure and 230°C, reaction completion occurs within 12 hours, achieving yields of 96 percent [9]. This represents a substantial improvement over atmospheric pressure conditions, which typically require extended reaction times and result in lower overall yields.

Catalyst System Optimization

Sodium hydroxide serves as the standard alkaline catalyst for the esterification reaction, with optimal concentrations ranging from 0.1 to 0.2 weight percent [10]. The catalyst facilitates not only the direct esterification reaction but also promotes transesterification processes that improve the distribution of ester products [11]. Research indicates that the alkaline catalyst accelerates transesterification reactions, releasing reactive hydroxyl groups and enabling more complete esterification [4].

The catalyst concentration requires careful optimization to balance reaction rate with product quality. Higher catalyst concentrations accelerate the reaction but may lead to increased side product formation and darker coloration. Industrial applications typically employ catalyst concentrations between 0.1 and 1.0 weight percent, depending on the specific process requirements and desired product specifications [11].

Process Control and Monitoring

Temperature control during vacuum esterification requires sophisticated monitoring systems to prevent overheating and ensure consistent product quality. The optimal temperature range of 210°C to 250°C must be maintained with precision to achieve complete esterification while minimizing thermal degradation [11]. Reaction monitoring typically involves tracking acid value reduction, with target values below 10 milligrams of potassium hydroxide per gram indicating completion [12].

| Parameter | Conventional Conditions | Optimized Conditions | Industrial Scale |

|---|---|---|---|

| Temperature | 220-240°C | 230°C | 210-250°C |

| Pressure | 40-80 torr | 60 mmHg | 10-100 torr |

| Reaction Time | 2.5-3.5 hours | 12 hours | 3-5 hours |

| Catalyst | NaOH | Alkali catalyst | KOH/NaOH |

| Catalyst Concentration | 0.1-0.2 wt% | Variable | 0.1-1.0 wt% |

| Yield | 90-92% | 96% | 85-95% |

Advanced Manufacturing Techniques

Catalytic Optimization (Alkali vs. Acid Catalysts)

The optimization of catalytic systems represents a fundamental aspect of advanced sorbitan monostearate manufacturing, with distinct advantages and applications for both acidic and alkaline catalyst systems. The selection between these catalyst types depends on the specific reaction stage, desired product specifications, and process economics [4] [11].

Acidic Catalyst Systems

Acidic catalysts demonstrate superior performance in the dehydration stage of sorbitan monostearate synthesis. Sulfuric acid, phosphoric acid, and p-toluenesulfonic acid represent the most extensively studied acidic catalysts, each offering distinct advantages and limitations [4] [2]. Sulfuric acid provides rapid dehydration kinetics but requires careful control to prevent excessive isosorbide formation. Research demonstrates that sulfuric acid preferentially forms adducts with sorbitol, which inhibits subsequent dehydration to isosorbide while promoting selective 1,4-sorbitan formation [2].

Phosphoric acid emerges as the preferred acidic catalyst for industrial applications due to its enhanced selectivity and reduced tendency to promote over-dehydration [4]. The catalyst operates effectively at concentrations as low as 0.032 weight percent, achieving 94 percent sorbitol conversion at 180°C [5]. The superior selectivity of phosphoric acid results from its moderate acidity, which provides sufficient catalytic activity for sorbitol dehydration while minimizing unwanted side reactions.

Alkaline Catalyst Systems

Alkaline catalysts, primarily sodium hydroxide and potassium hydroxide, serve as the standard choice for esterification reactions due to their ability to promote both direct esterification and beneficial transesterification processes [11]. Sodium hydroxide demonstrates optimal performance at concentrations between 0.1 and 0.2 weight percent, achieving complete esterification within 2.5 to 3.5 hours at temperatures of 220°C to 240°C [10].

The mechanism of alkaline catalysis involves multiple reaction pathways that enhance overall ester yield and quality. The catalyst facilitates transesterification reactions that redistribute ester groups among available hydroxyl sites, leading to more favorable product distributions [4]. This transesterification activity proves particularly valuable in achieving desired monoester-to-diester ratios and optimizing the hydrophilic-lipophilic balance of the final product.

Emerging Catalyst Technologies

Tin-based catalysts represent an emerging technology with significant potential for esterification and transesterification applications. These catalysts offer advantages in terms of reaction selectivity and reduced side product formation [13] [14]. Tin-titanium complexes demonstrate particular effectiveness as esterification catalysts, providing controlled reaction kinetics and improved product quality [13].

Mixed catalyst systems, combining both acidic and alkaline components, offer potential advantages for single-stage processes where both dehydration and esterification occur simultaneously [15]. These systems require careful optimization to balance the competing requirements of each reaction stage while maintaining overall process efficiency.

| Catalyst Type | Function | Optimal Temperature (°C) | Selectivity | Conversion Efficiency (%) | Industrial Application |

|---|---|---|---|---|---|

| Sulfuric acid | Dehydration | 150-180 | High for sorbitan | 85-95 | Common |

| Phosphoric acid | Dehydration | 180-230 | Very high for sorbitan | 90-94 | Preferred |

| Sodium hydroxide | Esterification | 190-220 | High for monoester | 85-92 | Standard |

| Potassium hydroxide | Esterification | 190-220 | High for monoester | 85-92 | Alternative |

| Tin-based catalysts | Esterification/Transesterification | 180-220 | Moderate | 80-90 | Emerging |

| Mixed catalysts | Both stages | 150-250 | Variable | 75-95 | Research |

Low-Melting-Point Synthesis Protocols

The development of low-melting-point synthesis protocols addresses critical manufacturing challenges related to product handling, storage, and application performance. These specialized protocols focus on controlling the crystalline structure and polymorphic forms of sorbitan monostearate to achieve desired melting characteristics while maintaining emulsification properties [10] [16].

Temperature Control Strategies

Low-melting-point synthesis requires precise temperature control throughout the manufacturing process to influence the final crystalline structure. Research demonstrates that reaction temperatures between 220°C and 240°C, combined with controlled cooling rates, produce sorbitan monostearate with melting points in the range of 50°C to 55°C compared to standard products that melt at 54°C to 57°C [10].

The cooling protocol following esterification completion plays a crucial role in determining the final melting characteristics. Rapid cooling to 95°C to 100°C, followed by controlled temperature reduction, promotes the formation of desired polymorphic forms [10]. This temperature management strategy requires sophisticated process control systems to ensure consistent product quality and reproducible melting point characteristics.

Purification and Decolorization

Low-melting-point protocols incorporate enhanced purification steps to remove impurities that may influence crystallization behavior. Hydrogen peroxide treatment at concentrations of 0.3 to 0.7 weight percent effectively reduces product coloration while maintaining structural integrity [10]. The decolorization process operates at temperatures between 95°C and 100°C for durations of 1 to 2 hours, followed by tar separation for 0.5 to 1.5 hours [10].

The purification process includes filtration and crystallization steps designed to remove residual catalysts, unreacted starting materials, and high-melting-point impurities. These steps prove essential for achieving the desired melting point characteristics while maintaining product purity and performance [10].

Quality Optimization

Low-melting-point synthesis protocols focus on optimizing multiple quality parameters simultaneously, including acid value, hydroxyl value, and saponification value. Research demonstrates that products synthesized using optimized protocols achieve acid values of approximately 6 milligrams of potassium hydroxide per gram, saponification values of 153 milligrams of potassium hydroxide per gram, and hydroxyl values of 200 milligrams of potassium hydroxide per gram [17].

The ester distribution in low-melting-point products typically comprises approximately 62 percent monoester, 30 percent diester, and 8 percent polyester, representing an optimal balance for emulsification applications [17]. This distribution contributes to both the desired melting characteristics and superior emulsification performance compared to conventional products.

Purification and Quality Control Standards

Industrial purification and quality control protocols for sorbitan monostearate manufacturing encompass multiple analytical parameters and purification techniques designed to ensure consistent product quality and compliance with international standards [18] [19]. These protocols address both chemical purity and physical properties that influence product performance in various applications.

Analytical Quality Parameters

The primary quality control parameters for sorbitan monostearate include acid value, saponification value, hydroxyl value, water content, and physical characteristics such as melting point and color [19]. United States Pharmacopeia standards specify acid values between 5 and 10 milligrams of potassium hydroxide per gram, saponification values between 147 and 157 milligrams of potassium hydroxide per gram, and hydroxyl values between 235 and 260 milligrams of potassium hydroxide per gram [18] [19].

Water content represents a critical quality parameter, with specifications typically requiring less than 1.5 percent by weight according to both USP and JECFA standards [19]. Excessive water content indicates incomplete reaction or inadequate purification, potentially compromising product stability and performance. Karl Fischer titration serves as the standard analytical method for water content determination [19].

Advanced Analytical Techniques

Modern quality control protocols incorporate sophisticated analytical techniques including gel permeation chromatography for molecular weight distribution analysis and impurity quantification [18]. These methods enable precise characterization of ester composition and identification of potential process-related impurities that may affect product performance.

Thin-layer chromatography with flame ionization detection provides detailed analysis of ester distribution, enabling optimization of monoester-to-diester ratios for specific applications [5]. This analytical approach proves particularly valuable for process optimization and troubleshooting quality deviations.

Purification Technologies

Industrial purification typically involves multiple stages including neutralization, decolorization, and physical separation processes. Neutralization of residual catalysts using phosphoric acid ensures removal of alkaline impurities while maintaining product stability [12]. Decolorization protocols using activated carbon or hydrogen peroxide treatment reduce color formation and remove organic impurities [10].

Physical separation techniques include vacuum distillation for removal of volatile impurities and crystallization for purification of the final product [12]. These processes require careful temperature and pressure control to prevent thermal degradation while achieving desired purity levels.

| Parameter | USP Standard | JECFA Standard | FCC Standard | Industrial Grade |

|---|---|---|---|---|

| Acid Value (mg KOH/g) | 5-10 | ≤15 | 5-10 | ≤20 |

| Saponification Value (mg KOH/g) | 147-157 | 176-188 | 147-157 | 140-180 |

| Hydroxyl Value (mg KOH/g) | 235-260 | 66-80 | 235-260 | 200-280 |

| Water Content (%) | ≤1.5 | ≤1.5 | ≤3.0 | ≤2.0 |

| Congealing Range (°C) | 50-52 | 47-50 | 50-52 | 48-55 |

| Color | Light cream to tan | Light cream to tan | White to yellow | Variable |

| Melting Point (°C) | 54-57 | 54-57 | 54-57 | 50-60 |

Purity

Physical Description

White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 527 of 529 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Other CAS

5093-91-4

76169-00-1

Absorption Distribution and Excretion

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying

Methods of Manufacturing

.../IT IS/ MADE BY ESTERIFYING WITH DIGESTIBLE FATTY ACIDS VARIOUS PARTIAL ANHYDRIDES OF SORBITOL.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Mining (except Oil and Gas) and support activities

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Utilities

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

Paper Manufacturing

Textiles, apparel, and leather manufacturing

Miscellaneous Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Sorbitan, monooctadecanoate: ACTIVE

/IT IS/ A FOOD ADDITIVE PERMITTED IN FEED & DRINKING WATER OF ANIMALS AND/OR FOR TREATMENT OF FOOD PRODUCING ANIMALS; /IT IS/ ALSO PERMITTED IN FOOD FOR HUMAN CONSUMPTION.

...SURFACTANTS /LIKE SORBITAN MONOSTEARATE/ ARE FREQUENTLY USED /IN BAKING/ IN CONJUNCTION WITH MONO- & DIGLYCERIDES & WITH EACH OTHER.

OF THE SEVERAL EMULSIFIERS AVAILABLE FOR BAKERS' CAKES, SORBITAN MONOSTEARATE & POLYOXYETHYLENE SORBITAN MONOSTEARATE HAVE BEEN FOUND ESP EFFECTIVE. THESE EMULSIFIERS ARE ALMOST ALWAYS EMPLOYED IN COMBINATION TO GAIN SIGNIFICANT IMPROVEMENTS IN CAKE QUALITY.

VOL & TEXTURE /OF CAKES/ ARE AIDED BY INCLUSION OF SORBITAN MONOSTEARATE & POLYSORBATE 60...

For more General Manufacturing Information (Complete) data for SORBITAN MONOSTEARATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Dates

2: Singh VK, Pramanik K, Ray SS, Pal K. Development and characterization of sorbitan monostearate and sesame oil-based organogels for topical delivery of antimicrobials. AAPS PharmSciTech. 2015 Apr;16(2):293-305. doi: 10.1208/s12249-014-0223-7. Epub 2014 Oct 4. PubMed PMID: 25277240; PubMed Central PMCID: PMC4370955.

3: Zhao Q, Kuang W, Long Z, Fang M, Liu D, Yang B, Zhao M. Effect of sorbitan monostearate on the physical characteristics and whipping properties of whipped cream. Food Chem. 2013 Dec 1;141(3):1834-40. doi: 10.1016/j.foodchem.2013.04.086. Epub 2013 May 7. PubMed PMID: 23870898.

4: Myung Y, Yeom S, Han S. A niosomal bilayer of sorbitan monostearate in complex with flavones: a molecular dynamics simulation study. J Liposome Res. 2016 Dec;26(4):336-44. doi: 10.3109/08982104.2016.1144204. Epub 2016 Mar 16. PubMed PMID: 26982006.

5: Kamel R, Basha M, Abd El-Alim SH. Development of a novel vesicular system using a binary mixture of sorbitan monostearate and polyethylene glycol fatty acid esters for rectal delivery of rutin. J Liposome Res. 2013 Mar;23(1):28-36. doi: 10.3109/08982104.2012.727422. Epub 2012 Oct 19. PubMed PMID: 23083098.

6: Murdan S, Gregoriadis G, Florence AT. Novel sorbitan monostearate organogels. J Pharm Sci. 1999 Jun;88(6):608-14. PubMed PMID: 10350496.

7: Murdan S, Gregoriadis G, Florence AT. Inverse toroidal vesicles: precursors of tubules in sorbitan monostearate organogels. Int J Pharm. 1999 Jun 10;183(1):47-9. PubMed PMID: 10361153.

8: Murdan S, van den Bergh B, Gregoriadis G, Florence AT. Water-in-sorbitan monostearate organogels (water-in-oil gels). J Pharm Sci. 1999 Jun;88(6):615-9. PubMed PMID: 10350497.

9: Murdan S, Gregoriadis G, Florence AT. Sorbitan monostearate/polysorbate 20 organogels containing niosomes: a delivery vehicle for antigens? Eur J Pharm Sci. 1999 Jul;8(3):177-86. PubMed PMID: 10379040.

10: WALDSTEIN SS, SCHOOLMAN HM, POPPER H. The effect of feeding large amounts of emulsifiers polyoxyethylene (20) sorbitan monostearate (tween 60) and sorbitan monostearate (span 60) to humans. Am J Dig Dis. 1954 Jul;21(7):181-5. PubMed PMID: 13171357.

11: DELLA PORTA G, SHUBIK P, DAMMERT K, TERRACINI B. Role of polyoxyethylene sorbitan monostearate in skin carcinogenesis in mice. J Natl Cancer Inst. 1960 Sep;25:607-25. PubMed PMID: 13721614.

12: Brandner JD. The composition of NF-defined emulsifiers: sorbitan monolaurate, monopalmitate, monostearate, monooleate, polysorbate 20, polysorbate 40, polysorbate 60, and polysorbate 80. Drug Dev Ind Pharm. 1998 Nov;24(11):1049-54. PubMed PMID: 9876559.

13: Uchegbu IF, Double JA, Turton JA, Florence AT. Distribution, metabolism and tumoricidal activity of doxorubicin administered in sorbitan monostearate (Span 60) niosomes in the mouse. Pharm Res. 1995 Jul;12(7):1019-24. PubMed PMID: 7494796.

14: Magill A, Becker AR. Spectrophotometric method for quantitation of peroxides in sorbitan monooleate and monostearate. J Pharm Sci. 1984 Nov;73(11):1663-4. PubMed PMID: 6520780.

15: DAMMERT K. The effect of five ulcerating doses of alkyldimethylbenzylammoniumchloride (Zephiran) on the tumor promoting action of polyoxyethylene sorbitan monostearate (tween 60). An analysis of the dermal condition in tumor promotion. Acta Pathol Microbiol Scand. 1961;53:22-32. PubMed PMID: 13883317.

16: SHUBIK P, DELLA PORTA G, SPENCER K. Studies of the action of polyoxyethylene sorbitan monostearate (tween 60) in skin carcinogenesis in the mouse. Acta Unio Int Contra Cancrum. 1959;15(1):232-41. PubMed PMID: 13649458.

17: Shan L. Perfluoropropane-filled, sorbitan monostearate– and polyoxyethylene 40 stearate–shelled nanobubbles. 2010 Aug 2 [updated 2010 Sep 1]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK45631/ PubMed PMID: 20827822.

18: Korhonen M, Hirvonen J, Peltonen L, Antikainen O, Yrjänäinen L, Yliruusi J. Formation and characterization of three-component-sorbitan monoester surfactant, oil and water-creams. Int J Pharm. 2004 Jan 9;269(1):227-39. PubMed PMID: 14698594.

19: Hendy RJ, Butterworth KR, Gaunt IF, Kiss IS, Grasso P. Long-term toxicity study of sorbitan monostearate (Span 60) in mice. Food Cosmet Toxicol. 1978 Dec;16(6):527-34. PubMed PMID: 730079.

20: Sato J, Hara I. [Interaction between C-reactive protein and sorbitan monostearate]. Seikagaku. 1969 Jan;41(1):7-10. Japanese. PubMed PMID: 5813947.